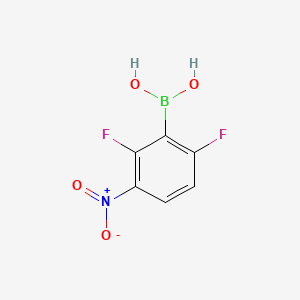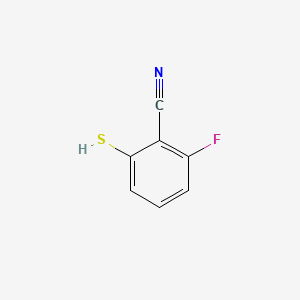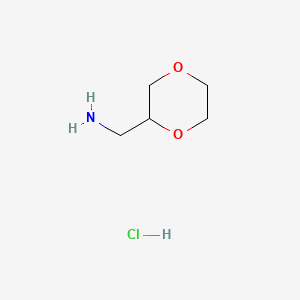
2,6-Difluoro-3-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 and a molecular weight of 202.91 . It is commonly used in Suzuki reactions .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-nitrophenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Difluoro-3-nitrophenylboronic acid are not detailed in the available resources, boronic acids are known to participate in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
2,6-Difluoro-3-nitrophenylboronic acid is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Environmental Degradation of Polyfluoroalkyl Chemicals
2,6-Difluoro-3-nitrophenylboronic acid, as part of the polyfluoroalkyl chemicals family, contributes to environmental studies, particularly focusing on their degradation. Research indicates that microbial degradation plays a significant role in breaking down these chemicals, transforming them into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), compounds of significant environmental concern due to their persistence and toxicity. Understanding these degradation pathways is crucial for assessing environmental fate and impacts, suggesting areas of potential regulation and mitigation efforts (Liu & Mejia Avendaño, 2013).
Analytical Methods in Antioxidant Activity Studies
2,6-Difluoro-3-nitrophenylboronic acid may also find applications in the development of analytical methods for determining antioxidant activity. Studies have highlighted the importance of various assays for assessing the antioxidant capacity of compounds, where the structural components such as the difluoro and nitro groups could play a role in the antioxidant properties evaluation. Advanced understanding of these methods can aid in the development of more accurate and comprehensive evaluations of antioxidant activities in various fields, from food science to pharmacology (Munteanu & Apetrei, 2021).
Wastewater Management Enhancements
Research into improving wastewater management has identified the role of specific chemical compounds in enhancing treatment processes. While not directly cited, compounds like 2,6-Difluoro-3-nitrophenylboronic acid could potentially be involved in research related to the inhibitory effects of certain chemical substances on microorganisms in wastewater systems. Understanding these effects is pivotal for developing new applications that can improve the efficiency of wastewater treatment and management, potentially offering solutions for reducing sludge and enhancing energy recovery (Duan et al., 2019).
Synthesis of Key Intermediates
The synthesis of key intermediates for pharmaceuticals underscores the versatility of compounds like 2,6-Difluoro-3-nitrophenylboronic acid. Research into practical synthesis methods for important intermediates highlights the ongoing need for efficient, cost-effective approaches in drug development. The compound's chemical characteristics could lend it to roles in synthesizing intermediates with improved yields or reduced environmental impacts, showcasing the intersection of organic chemistry and pharmaceutical manufacturing (Qiu et al., 2009).
Safety and Hazards
Mechanism of Action
- Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, boron reagents transfer their organic groups to palladium catalysts, leading to bond formation .
- Oxidative Addition : The compound may also participate in oxidative addition reactions, where palladium becomes oxidized by donating electrons to form new bonds with electrophilic organic groups .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDPBJIXAVPMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674555 |
Source


|
| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-nitrophenylboronic acid | |
CAS RN |
1150114-28-5 |
Source


|
| Record name | B-(2,6-Difluoro-3-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/no-structure.png)


![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)
![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)



![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)